molecular formula C5H9F2NO B3013910 (4,4-Difluorooxolan-2-yl)methanamine CAS No. 2137857-47-5

(4,4-Difluorooxolan-2-yl)methanamine

Cat. No.: B3013910
CAS No.: 2137857-47-5
M. Wt: 137.13
InChI Key: RCJPAVRVGWPQNL-UHFFFAOYSA-N
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Description

(4,4-Difluorooxolan-2-yl)methanamine is a chemical compound with the molecular formula C5H9F2NO It is a derivative of oxolane, featuring two fluorine atoms at the 4-position and an amine group at the 2-position

Scientific Research Applications

(4,4-Difluorooxolan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can modulate the biological activity and metabolic stability of the compound.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxolan-2-yl)methanamine typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then subjected to amination using reagents like ammonia or primary amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxolan-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4,4-Difluorooxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Difluorooxolan-2-yl)methanamine is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or mono-fluorinated counterparts .

Properties

IUPAC Name

(4,4-difluorooxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJPAVRVGWPQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137857-47-5
Record name (4,4-difluorooxolan-2-yl)methanamine
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